In-Depth Technical Guide to the Physical Properties of 4-Chloro-5-methoxy-1H-indole
In-Depth Technical Guide to the Physical Properties of 4-Chloro-5-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-5-methoxy-1H-indole is a substituted indole derivative. The indole scaffold is a prominent feature in a vast array of biologically active compounds and natural products, making its derivatives, such as 4-Chloro-5-methoxy-1H-indole, of significant interest in medicinal chemistry and drug discovery.[1] A thorough understanding of the physical properties of this compound is fundamental for its application in synthesis, formulation, and biological screening. This guide provides a detailed overview of the known physical characteristics of 4-Chloro-5-methoxy-1H-indole, outlines experimental protocols for their determination, and includes a logical workflow for physical property analysis.
Core Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈ClNO | [1][2] |
| Molecular Weight | 181.62 g/mol | [1][2] |
| Monoisotopic Mass | 181.02943 Da | [3] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Predicted XlogP | 2.6 | [3] |
Experimental Protocols
Given the absence of specific published experimental data for 4-Chloro-5-methoxy-1H-indole, this section provides detailed, generalized methodologies for determining the key physical properties of indole derivatives. These protocols can be readily adapted by researchers for the characterization of this and similar compounds.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the 4-Chloro-5-methoxy-1H-indole sample is dry and finely powdered. If necessary, use a mortar and pestle to grind the crystals.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range represents the melting point.
-
For a pure compound, the melting point range should be narrow (typically 0.5-2 °C).
Solubility Determination
Determining the solubility of a compound in various solvents is crucial for reaction setup, purification, and formulation.
Apparatus:
-
Small test tubes or vials
-
Vortex mixer
-
Graduated pipettes or micropipettes
-
Analytical balance
Procedure for Qualitative Solubility:
-
Place a small, accurately weighed amount (e.g., 1-5 mg) of 4-Chloro-5-methoxy-1H-indole into a series of test tubes.
-
To each tube, add a small volume (e.g., 0.1 mL) of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide).
-
Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.
-
Visually inspect the solution for the presence of undissolved solid. If the solid has dissolved, the compound is considered soluble in that solvent at that concentration.
-
If the solid has not dissolved, continue to add the solvent in small increments (e.g., 0.1 mL) with agitation until the solid dissolves or a maximum volume is reached.
Procedure for Quantitative Solubility:
-
Prepare a saturated solution of 4-Chloro-5-methoxy-1H-indole in the desired solvent by adding an excess of the compound to a known volume of the solvent.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Carefully separate the undissolved solid from the solution by filtration or centrifugation.
-
Analyze a known volume of the clear, saturated solution using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC) to determine the concentration of the dissolved compound. This concentration represents the solubility.
Spectroscopic Analysis
Spectroscopic methods are essential for confirming the chemical structure and identity of 4-Chloro-5-methoxy-1H-indole.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Procedure for ¹H and ¹³C NMR:
-
Dissolve approximately 5-10 mg of 4-Chloro-5-methoxy-1H-indole in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire the ¹H NMR spectrum. Typical signals for indole derivatives include a broad singlet for the N-H proton (δ 8.0-12.0 ppm) and distinct signals for the aromatic protons. The chloro and methoxy substituents will influence the chemical shifts of the protons on the benzene ring.
-
Acquire the proton-decoupled ¹³C NMR spectrum. The spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts will be influenced by the electronegativity of the attached chlorine and oxygen atoms.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
Procedure:
-
Prepare the sample using an appropriate method (e.g., KBr pellet, thin film, or as a solution).
-
Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Characteristic peaks for an indole structure include N-H stretching (around 3400 cm⁻¹), C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹), and C=C stretching of the aromatic and pyrrole rings (around 1600-1450 cm⁻¹). The C-O stretching of the methoxy group and the C-Cl stretching will also be present.
3. Mass Spectrometry (MS)
Procedure:
-
Introduce a small amount of the sample into the mass spectrometer using a suitable ionization technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Acquire the mass spectrum.
-
The molecular ion peak (M⁺) should correspond to the molecular weight of the compound (181.62 g/mol ). Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak is expected, which is a key indicator for the presence of a single chlorine atom.
Logical Workflow and Data Relationships
The determination of the physical properties of a novel compound like 4-Chloro-5-methoxy-1H-indole follows a logical progression. The structural information obtained from spectroscopic analysis confirms the identity of the synthesized compound. This confirmed pure substance is then used for the determination of its bulk physical properties.
Caption: A logical workflow for the synthesis, purification, structural confirmation, and physical property determination of 4-Chloro-5-methoxy-1H-indole.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 4-Chloro-5-methoxy-1H-indole. It is recommended to handle the compound in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide provides a summary of the known physical properties of 4-Chloro-5-methoxy-1H-indole and detailed experimental protocols for the determination of its key physical characteristics. While specific experimental data for some properties are currently unavailable in the public domain, the provided methodologies offer a robust framework for researchers to characterize this and other novel indole derivatives. The logical workflow presented illustrates the interconnectedness of synthesis, purification, structural elucidation, and physical property determination in the comprehensive analysis of a chemical compound.
